2-(5-Methyl-6-morpholinopyridin-3-yl)ethanol
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Overview
Description
2-(5-Methyl-6-morpholinopyridin-3-yl)ethanol is a chemical compound with a molecular formula of C12H18N2O2. It is a derivative of pyridine and morpholine, featuring an ethanol group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-6-morpholinopyridin-3-yl)ethanol typically involves the reaction of 5-methyl-6-morpholinopyridine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the ethylene oxide on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-6-morpholinopyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-(5-Methyl-6-morpholinopyridin-3-yl)acetaldehyde or 2-(5-Methyl-6-morpholinopyridin-3-yl)acetic acid.
Reduction: Formation of various reduced derivatives depending on the specific conditions and reagents used.
Substitution: Formation of substituted pyridine derivatives with different functional groups.
Scientific Research Applications
2-(5-Methyl-6-morpholinopyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates
Mechanism of Action
The mechanism of action of 2-(5-Methyl-6-morpholinopyridin-3-yl)ethanol involves its interaction with specific molecular targets. The ethanol group can form hydrogen bonds with various biological molecules, potentially affecting their function. The pyridine ring can interact with enzymes and receptors, influencing biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methyl-6-piperidinopyridin-3-yl)ethanol
- 2-(5-Methyl-6-pyrrolidinopyridin-3-yl)ethanol
- 2-(5-Methyl-6-piperazinopyridin-3-yl)ethanol
Uniqueness
2-(5-Methyl-6-morpholinopyridin-3-yl)ethanol is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that contain different heterocyclic rings, such as piperidine or pyrrolidine .
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(5-methyl-6-morpholin-4-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C12H18N2O2/c1-10-8-11(2-5-15)9-13-12(10)14-3-6-16-7-4-14/h8-9,15H,2-7H2,1H3 |
InChI Key |
AMJIQNVIWPHERD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCOCC2)CCO |
Origin of Product |
United States |
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